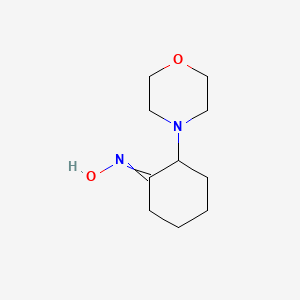

Cyclohexanone, 2-(4-morpholinyl)-, oxime

Description

Contextualization of Oxime Functionality in Contemporary Chemical Research

The oxime functional group (RR'C=NOH) is a widely acclaimed nitrogen-containing motif that holds a significant position in contemporary chemical research due to its diverse biological and pharmacological applications mdpi.com. These hydroxy-imine derivatives are recognized for a wide spectrum of activities, including antibacterial, anti-fungal, anti-inflammatory, and anti-cancer properties mdpi.com. A primary application of oximes in medicinal chemistry is their role as antidotes for organophosphate poisoning, where they function by reactivating the enzyme acetylcholinesterase (AChE) mdpi.com. Several FDA-approved drugs, particularly in the cephalosporin class of antibiotics like cefuroxime and ceftizoxime, feature an oxime moiety, which contributes to their enhanced efficacy and broad-spectrum activity mdpi.com.

Beyond their medicinal value, oximes are versatile synthetic intermediates in organic chemistry researchgate.net. The oxime group is characterized by the presence of both hydrogen bond acceptors (the nitrogen and oxygen atoms) and a hydrogen bond donor (the hydroxyl group), which distinguishes it from the single hydrogen bond acceptor of a carbonyl group nih.gov. This feature can lead to significantly different interactions with receptor binding sites nih.gov. Oximes can be readily synthesized from the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632) nih.gov. They serve as precursors for the synthesis of other important functional groups and heterocyclic compounds, and they are famously used as intermediates in the Beckmann rearrangement for the production of amides from ketoximes researchgate.net. A notable industrial application of this rearrangement is the synthesis of ε-caprolactam from cyclohexanone (B45756) oxime, a precursor to Nylon-6 nih.gov.

Significance of the Cyclohexanone Framework in Synthetic Strategy

The cyclohexanone framework is a foundational six-carbon cyclic ketone that serves as a versatile and crucial building block in organic synthesis organic-chemistry.org. Its importance is underscored by its large-scale industrial use as a primary precursor in the manufacturing of polymers, most notably Nylon-6 nih.gov. The synthesis of cyclohexanone itself can be achieved through various industrial processes, including the catalytic hydrogenation of phenol or the oxidation of cyclohexane (B81311) nih.govresearchgate.net.

From a synthetic strategy perspective, the reactivity of the cyclohexanone ring offers multiple avenues for molecular elaboration. The carbonyl group activates the adjacent methylene (B1212753) carbons (α-positions), making them susceptible to a wide range of chemical transformations. This allows for the regioselective introduction of functional groups, a key step in building molecular complexity organic-chemistry.org. Enamine chemistry, for instance, often utilizes cyclohexanone to form intermediates like 1-morpholino-1-cyclohexene, which can then undergo alkylation or acylation at the α-position before being hydrolyzed back to the substituted ketone orgsyn.org. This strategy is a powerful method for constructing α-substituted cyclohexanone derivatives orgsyn.org. The inherent structure of the cyclohexanone ring is a common motif found in numerous natural products and bioactive compounds, making it a frequent starting point or key intermediate in total synthesis campaigns organic-chemistry.org.

Rationale for Investigating Substituted Cyclohexanone Oximes, with Emphasis on 2-(4-morpholinyl)- Derivatives

The investigation of substituted cyclohexanone oximes, particularly those bearing a 2-(4-morpholinyl)- group, is rooted in the strategic principles of medicinal chemistry and drug design. This approach involves the combination of distinct molecular scaffolds to create novel chemical entities with potentially enhanced or new biological activities.

The morpholine (B109124) ring is widely regarded as a "privileged scaffold" in medicinal chemistry nih.gov. This heterocycle is a common feature in numerous FDA-approved drugs and experimental therapeutic agents nih.govtaylorandfrancis.com. Its frequent use is attributed to its ability to confer advantageous physicochemical properties to a parent molecule, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles nih.gov. The incorporation of a morpholine moiety can enhance a compound's potency and provide it with more desirable drug-like characteristics nih.gov. The nitrogen atom in the morpholine ring is weakly basic, and the ether oxygen can act as a hydrogen bond acceptor, allowing for specific interactions with biological targets researchgate.net.

The rationale for synthesizing and investigating Cyclohexanone, 2-(4-morpholinyl)-, oxime is based on the hypothesis that combining the versatile cyclohexanone oxime core with the privileged morpholine substituent will generate a molecule with unique properties. The substitution is at the C-2 position, which is alpha to the oxime group. This position is synthetically accessible and placing a substituent here directly influences the steric and electronic environment of the core structure. This targeted modification is a common strategy used to explore structure-activity relationships (SAR) e3s-conferences.org. By synthesizing derivatives like this, researchers can systematically probe how the addition of a well-characterized heterocyclic ring system like morpholine modulates the biological activity of the parent cyclohexanone oxime structure, aiming to discover new compounds for therapeutic applications e3s-conferences.orgnih.gov.

Chemical Compound Data

Below is a data table detailing the properties of this compound. Experimental data such as melting point and boiling point are not available in the reviewed public literature.

| Identifier | Value |

|---|---|

| IUPAC Name | (E)-2-(morpholin-4-yl)cyclohexan-1-one oxime |

| Molecular Formula | C10H18N2O2 |

| Molecular Weight | 198.26 g/mol |

| SMILES | C1CCC(C(=NO)C1)N2CCOCC2 |

| InChI Key | WGYJCVHKKARTTB-VURMDHGXSA-N |

| CAS Number | 80537-81-3 |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-morpholin-4-ylcyclohexylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-11-9-3-1-2-4-10(9)12-5-7-14-8-6-12/h10,13H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSPMMMKYRANFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)C(C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401533 | |

| Record name | Cyclohexanone, 2-(4-morpholinyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3542-58-3 | |

| Record name | Cyclohexanone, 2-(4-morpholinyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexanone, 2 4 Morpholinyl , Oxime and Analogues

Classical Condensation Reactions for Oxime Formation

The foundational method for the synthesis of oximes is the condensation reaction between a carbonyl compound and hydroxylamine (B1172632). This approach has been a cornerstone of organic synthesis for many years.

Hydroxylamine-Mediated Oximation of Carbonyl Compounds

C₅H₁₀CO + H₂NOH → C₅H₁₀C=NOH + H₂O wikipedia.org

Hydroxylamine is often used in the form of its salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, due to the instability of the free base. youtube.comgoogle.com An acid-base reaction is first carried out to generate the more nucleophilic free hydroxylamine in situ. scribd.com For instance, sodium acetate (B1210297) can be used to neutralize the hydrochloride salt, thereby liberating hydroxylamine to react with the carbonyl compound. youtube.com

This classical approach is a two-step process where hydroxylamine is first synthesized and then reacted with cyclohexanone (B45756). The industrial production of hydroxylamine itself can involve harsh conditions, such as the hydrogenation of nitrogen oxides over palladium catalysts or the oxidation of ammonia. nih.gov

Optimization of Reaction Conditions: pH Influence and Solvent Effects

The efficiency of oxime formation is significantly influenced by the reaction conditions, particularly pH and the choice of solvent. The reaction rate is pH-dependent. arpgweb.com For the oximation of cyclohexanone using hydroxylammonium sulfate, studies have been conducted to analyze the effects of pH, temperature, and reagent concentrations. ucm.es It has been noted that for the reaction to proceed effectively, it is often necessary to maintain a pH value of around 7. google.com

The reaction medium also plays a crucial role. In a typical laboratory preparation of cyclohexanone oxime, ethanol (B145695) is used to solubilize cyclohexanone, making the reaction in an aqueous medium feasible. youtube.com The choice of solvent can impact the selectivity of the reaction, as seen in the oxidation-oximization of cyclohexane (B81311) where a mixed solvent system of acetonitrile (B52724) and acetic acid yielded higher selectivity for cyclohexanone oxime compared to other solvents like ethanol or ethyl acetate. rsc.org

A study on the kinetics of cyclohexanone oximation in a two-liquid phase system (aqueous and organic) highlighted the importance of the interfacial area between the phases. The reaction was assumed to occur in the aqueous film, and a kinetic model was proposed that considered the influence of temperature (353–358 K), pH (3–5.5), and reagent concentrations. ucm.es

Table 1: Effect of Solvents on Cyclohexane Conversion and Cyclohexanone Oxime Selectivity rsc.org

| Entry | Solvents | Conversion (%) | Cyclohexanone Oxime Selectivity (%) |

|---|---|---|---|

| 1 | Acetonitrile | 6.8 | 17.8 |

| 2 | Ethanol | 2.1 | 7.4 |

| 3 | t-Butanol | 1.6 | - |

| 4 | Ethyl acetate | 7.6 | - |

| 5 | Acetic acid | 4.0 | 25.1 |

| 6 | Propionic acid | 1.6 | 23.0 |

| 7 | Trifluoroacetate | 3.4 | 21.0 |

| 8 | CH₃CN-CH₃COOH | 13.6 | 50.7 |

| 9 | CH₃CN-CF₃COOH | 11.1 | 36.3 |

Note: This interactive table allows for sorting and filtering of the data.

Advanced and Green Synthetic Approaches for Oximes

In response to the environmental and safety concerns associated with classical methods, which often require harsh conditions, research has focused on developing more sustainable and efficient synthetic routes. nih.gov

Ultrasound-Assisted Synthesis of Oximes

Ultrasound irradiation has emerged as a green chemistry tool to accelerate organic reactions. The condensation of aldehydes and ketones with hydroxylamine hydrochloride to form oximes can be effectively carried out in ethanol under ultrasound irradiation. This method offers significant advantages over conventional techniques, including milder reaction conditions, shorter reaction times, and higher yields, with reported yields ranging from 50.7% to 98.7%. nih.gov

Photoinduced Nitrosation and Tautomerization Pathways for Cyclohexanone Oxime

Photochemical methods provide a direct route for the synthesis of cyclohexanone oxime from cyclohexane, which is a more economical starting material than cyclohexanone. wikipedia.org A selective, direct photochemical transformation of cyclohexane into cyclohexanone oxime has been described using t-butyl nitrite (B80452) and UV LED diodes. researchgate.netgoogle.com This reaction allows for the direct introduction of an oxime group into a hydrocarbon in a single, clean step. researchgate.net The process involves the photochemical nitrosation of cyclohexane, which leads to the formation of monomeric nitroso compounds that can then isomerize to the oxime. researchgate.net Photolysis of nitrosocyclohexane (B8604930) with red light has been shown to yield the oxime in 60% yield. researchgate.net

Electro-synthesis Strategies for Cyclohexanone Oxime

Electrosynthesis offers a promising and sustainable alternative for the production of cyclohexanone oxime under ambient conditions. nih.govchinesechemsoc.org This approach can utilize nitrate (B79036) or nitrite as the nitrogen source, which are prevalent pollutants, thereby combining synthesis with environmental remediation. chinesechemsoc.orgresearchgate.net

One strategy involves the electrochemical reduction of nitrate to generate a hydroxylamine intermediate in situ. This intermediate then reacts with cyclohexanone present in the electrolyte to form the oxime. nih.gov A study utilizing a Zn-Cu alloy catalyst demonstrated a 97% yield of cyclohexanone oxime at a current density of 100 mA/cm². nih.govacs.org Another approach using a rutile titanium dioxide (R-TiO₂) catalyst for the electrocatalytic reduction of nitrate achieved a 98.2% yield of cyclohexanone oxime. chinesechemsoc.org

Similarly, the electrosynthesis of cyclohexanone oxime from nitrite and cyclohexanone has been reported using a low-cost Cu-S catalyst, achieving a 92% yield and 99% selectivity. researchgate.net These electrochemical methods operate at room temperature and atmospheric pressure in aqueous solutions, avoiding the need for toxic or expensive catalysts and harsh reaction conditions associated with traditional methods. nih.gov

Table 2: Performance of Different Electrocatalysts in Cyclohexanone Oxime Synthesis

| Catalyst | Nitrogen Source | Yield (%) | Faradaic Efficiency (%) | Current Density (mA/cm²) |

| Zn₉₃Cu₇ | Nitrate | 97 | 27 | 100 |

| R-TiO₂ | Nitrate | 98.2 | 68.2 | 30 |

| Cu-S | Nitrite | 92 | 26 | - |

| Cu₁MoOₓ/NC | Nitrate | - | 94.5 | 500 |

Note: This interactive table allows for sorting and filtering of the data based on catalyst performance. nih.govchinesechemsoc.orgresearchgate.netacs.org

Regioselective and Stereoselective Synthesis of Substituted Cyclohexanone Oximes

The regioselective introduction of a morpholine (B109124) ring at the C-2 position of a cyclohexanone core is a critical first step. This creates the precursor ketone, 2-(4-morpholinyl)cyclohexanone, which is then converted to the target oxime. Several established methodologies for the α-amination of ketones can be employed for this purpose.

One of the most direct methods is the α-amination of enolates . In this approach, cyclohexanone is first converted to its enolate form using a suitable base. The enolate then acts as a nucleophile, reacting with an electrophilic aminating agent. However, a more common and classical strategy involves the nucleophilic substitution of an α-halogenated ketone. rsc.org

Key Synthetic Steps:

α-Halogenation of Cyclohexanone: Cyclohexanone is first brominated or chlorinated at the alpha position to yield 2-bromocyclohexanone (B1249149) or 2-chlorocyclohexanone. This reaction is typically performed under acidic conditions.

Nucleophilic Substitution: The resulting α-haloketone is then treated with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, displacing the halide to form 2-(4-morpholinyl)cyclohexanone. rsc.org This reaction is a standard SN2 displacement.

Oximation: The purified 2-(4-morpholinyl)cyclohexanone is subsequently reacted with hydroxylamine or its salt, such as hydroxylamine hydrochloride, to form the desired oxime. arpgweb.com This condensation reaction is typically carried out in a polar solvent like ethanol, often in the presence of a base (e.g., pyridine, sodium acetate) to neutralize the acid released if a hydroxylamine salt is used. arpgweb.comresearchgate.net

An alternative modern approach involves the direct oxidative α-amination of cyclohexanone. This can be achieved using a combination of morpholine and an oxidant, sometimes with a catalyst. For instance, methods utilizing N-iodosuccinimide (NIS) in the presence of an oxidant like tert-butyl hydroperoxide have been reported for the amination of ketones with cyclic secondary amines. rsc.org

Table 1: Comparison of Synthetic Strategies for 2-(4-morpholinyl)cyclohexanone

| Strategy | Key Reagents | General Principle | Advantages | Considerations |

|---|---|---|---|---|

| α-Halogenation followed by Nucleophilic Substitution | 1. Br2 or SO2Cl2 2. Morpholine | Two-step process involving formation of an α-haloketone intermediate which is then substituted by the amine. rsc.org | Well-established, reliable, uses readily available reagents. | Requires handling of corrosive and toxic halogenating agents. |

| Direct Oxidative α-Amination | Morpholine, Oxidant (e.g., TBHP), Halogen Source (e.g., NIS) | Direct coupling of the ketone and amine in the presence of an oxidizing system. rsc.org | More atom-economical, potentially a one-pot reaction. | May require catalyst optimization and careful control of reaction conditions to avoid side reactions. |

The reaction of an unsymmetrical ketone like 2-(4-morpholinyl)cyclohexanone with hydroxylamine can result in the formation of two geometric isomers, (E) and (Z), which differ in the configuration around the C=N double bond. researchgate.net The classical synthesis often produces a mixture of these isomers, with the ratio depending on reaction conditions such as temperature, pH, and solvent. researchgate.nettsijournals.com The (E)-isomer, where the hydroxyl group is anti to the more sterically bulky substituent (the morpholinyl-substituted carbon), is typically the thermodynamically more stable and often predominant product. nih.gov

Controlling the stereochemical outcome to favor one isomer is a significant challenge in synthetic chemistry. Several strategies have been developed to achieve stereoselective synthesis or to isolate a specific isomer from a mixture.

Acid-Catalyzed Isomerization and Precipitation: One effective method for obtaining the pure (E)-isomer involves treating a solution of the E/Z mixture with an anhydrous protic acid, such as hydrogen chloride, in an organic solvent. google.com This process selectively precipitates the (E)-isomer as an immonium salt. The Z-isomer remaining in the solution can equilibrate to the more stable E-form under these acidic conditions, which then also precipitates, driving the conversion to near completion. The pure (E)-oxime can then be recovered by neutralizing the filtered salt with a mild base. google.com

Photochemical Isomerization: To access the thermodynamically less stable (Z)-isomer, modern photochemical methods can be employed. Visible-light-mediated energy transfer catalysis provides a mild and efficient way to isomerize the stable (E)-oxime to the (Z)-oxime. nih.gov This technique uses a photocatalyst that absorbs visible light and transfers the energy to the (E)-oxime, promoting its conversion to the (Z)-isomer. This method is highly valuable as it allows access to stereochemistries that are difficult to obtain through traditional thermal reactions. nih.gov

Table 2: Methods for Stereochemical Control of Oxime Isomers

| Method | Target Isomer | Principle | Typical Conditions | Outcome |

|---|---|---|---|---|

| Standard Oximation | Mixture (often E-favored) | Thermodynamic equilibrium during condensation reaction. researchgate.net | Hydroxylamine hydrochloride, base (e.g., pyridine), ethanol, reflux. researchgate.net | Mixture of (E) and (Z) isomers. |

| Acid-Catalyzed Isomerization | (E)-Isomer | Equilibration of the Z-isomer to the more stable E-isomer and selective precipitation of the E-isomer salt. google.com | Anhydrous HCl in an organic solvent (e.g., diethyl ether) at 10-40 °C. google.com | High purity (>98%) (E)-isomer. google.com |

| Photochemical Isomerization | (Z)-Isomer | Visible-light-mediated energy transfer from a photocatalyst to the (E)-oxime. nih.gov | (E)-Oxime, photocatalyst (e.g., iridium complex), blue LED light, room temperature. nih.gov | High selectivity for the (Z)-isomer (e.g., >20:1 Z/E ratio). nih.gov |

Isolation and Purification Techniques for Complex Oxime Derivatives

The successful synthesis of Cyclohexanone, 2-(4-morpholinyl)-, oxime requires robust methods for its isolation from the reaction mixture and purification to remove starting materials, by-products, and undesired stereoisomers. The choice of technique depends on the physical properties of the oxime, such as its crystallinity and polarity, and the nature of the impurities.

Recrystallization: This is a fundamental and widely used technique for purifying solid organic compounds. google.comorgsyn.org If the target oxime is a crystalline solid, recrystallization can be highly effective for removing soluble impurities. The process involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to induce crystallization of the pure compound. researchgate.net Common solvents for oximes include ethanol, ethyl acetate, or mixtures of solvents. orgsyn.orgrsc.org This method can also sometimes be used to separate E/Z isomers if they have significantly different solubilities.

Chromatography: When recrystallization is ineffective, particularly for separating geometric isomers with similar physical properties, chromatographic techniques are employed. researchgate.net

Column Chromatography: This is a standard preparative technique for separating components of a mixture on a larger scale. The crude oxime mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with a suitable solvent system (mobile phase). google.com Separation is achieved based on the differential adsorption of the components to the stationary phase.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and identifying the number of components in a mixture. orgsyn.org However, preparative TLC can be used for the purification of small quantities of material, including the separation of E and Z isomers. orgsyn.org

High-Performance Liquid Chromatography (HPLC): For challenging separations requiring high resolution, preparative HPLC is a powerful tool. It is particularly useful for isolating pure isomers of complex pharmaceutical compounds and can be applied to separate the E and Z forms of oxime derivatives. researchgate.net

After the reaction, a typical work-up procedure involves quenching the reaction, followed by extraction into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which is then subjected to one of the purification methods described above. google.comorgsyn.org

Table 3: Overview of Purification Techniques for Oxime Derivatives

| Technique | Principle of Separation | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. researchgate.net | Purification of crystalline solids. | Can be used for large quantities; cost-effective. google.com | Only applicable to solids; may not separate isomers effectively. |

| Column Chromatography | Differential adsorption/partitioning between a stationary and a mobile phase. google.com | General purpose preparative separation of mixtures. | Versatile; can separate compounds with similar polarities, including isomers. researchgate.net | Can be time-consuming and require large volumes of solvent. |

| Preparative HPLC | High-resolution partitioning between a stationary and a pressurized mobile phase. researchgate.net | High-purity separation of complex mixtures and isomers. | Excellent resolution and efficiency. researchgate.net | Expensive equipment; limited by sample load size. |

| Preparative TLC | Differential adsorption on a thin layer of stationary phase. orgsyn.org | Small-scale purification and isomer separation. | Rapid and simple for small quantities. orgsyn.org | Limited to small amounts of material. |

Advanced Reaction Pathways and Transformations of Cyclohexanone, 2 4 Morpholinyl , Oxime

Beckmann Rearrangement and Mechanistic Investigations

The Beckmann rearrangement is a cornerstone reaction in organic chemistry, facilitating the conversion of an oxime into an N-substituted amide, or a lactam in the case of cyclic oximes. wikipedia.orgbyjus.com This acid-catalyzed transformation is of immense industrial importance, most notably in the synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone (B45756) oxime. wikipedia.orgrsc.org The reaction proceeds via protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted 1,2-shift of the alkyl group that is anti-periplanar to the leaving group, which migrates to the electron-deficient nitrogen atom. organic-chemistry.orgstackexchange.com The resulting nitrilium ion is then attacked by water and tautomerizes to the final lactam product. chemistrysteps.com

For Cyclohexanone, 2-(4-morpholinyl)-, oxime, the presence of the morpholinyl group introduces significant electronic and steric factors that influence the course and feasibility of the rearrangement.

In a traditional acid-catalyzed setting (e.g., using concentrated sulfuric acid), the rearrangement of this compound is expected to yield a substituted ε-caprolactam. However, the reaction's dynamics would differ from the unsubstituted analog. The tertiary amine nitrogen within the morpholine (B109124) ring is basic and would be protonated under the strongly acidic conditions required for the rearrangement. This protonation would confer a strong positive charge, making the morpholinyl group a potent electron-withdrawing substituent via induction. This electronic effect would destabilize any developing positive charge on the adjacent carbon (C2), thereby reducing its migratory aptitude. The outcome of the rearrangement would critically depend on the stereochemistry of the oxime, as the group anti to the hydroxyl leaving group is the one that migrates. This would lead to the formation of a 3-(4-morpholinyl)-azepan-2-one or a 7-(4-morpholinyl)-azepan-2-one.

To mitigate the environmental impact of using strong liquid acids like sulfuric acid, significant research has focused on heterogeneous solid-acid catalysts. indexcopernicus.com Materials such as zeolites and perfluorinated sulfonic acid resins (e.g., Nafion) have been shown to effectively catalyze the Beckmann rearrangement of cyclohexanone oxime. indexcopernicus.com These catalysts offer advantages in terms of separation, reusability, and reduced corrosion.

In the case of this compound, the application of solid-acid catalysts presents a unique challenge. The basic nitrogen atom of the morpholine substituent could interact with and neutralize the acid sites on the catalyst surface. This process, known as catalyst poisoning, would likely reduce or completely inhibit the catalytic activity, preventing the necessary activation of the oxime hydroxyl group for the rearrangement to occur. Overcoming this would require catalysts with specifically designed acid sites that are less susceptible to amine poisoning or reaction conditions that minimize this interaction.

| Catalyst System | Substrate | Temperature (°C) | Conversion (%) | Selectivity to ε-Caprolactam (%) |

| Trifluoroacetic Acid / Acetonitrile (B52724) | Cyclohexanone Oxime | 85 | 100 | >90 |

| Nafion Resin / Acetonitrile | Cyclohexanone Oxime | 70 | ~35 | ~44 |

| H₂SO₄/SiO₂ | Cyclohexanone Oxime | 25 | High | High |

Table 1: Representative Catalytic Systems for the Beckmann Rearrangement of the Parent Cyclohexanone Oxime. Note: Data is for the unsubstituted compound as specific results for the 2-(4-morpholinyl) derivative are not available.

The development of "task-specific" catalysts, designed for a particular transformation, has led to novel and highly efficient systems for the Beckmann rearrangement. These include metallic Lewis acid complexes and organocatalysts that can operate under milder conditions. rsc.org For instance, certain mercury(II) complexes have been shown to act as effective Lewis acid catalysts for the conversion of various ketoximes to amides. rsc.org Another approach involves the use of reagents like cyanuric chloride, which activates the oxime hydroxyl group towards rearrangement. wikipedia.org

When considering this compound, the efficacy of such catalysts would depend on their interaction with the substrate's dual functional groups. The Lewis acidic center of a metallic catalyst could potentially coordinate to the basic morpholine nitrogen in addition to the intended oxime hydroxyl group. This competitive binding could inhibit the catalytic cycle. Therefore, a successful task-specific catalyst would need to exhibit a strong selective affinity for the oxime's oxygen over the morpholine's nitrogen.

The Beckmann rearrangement is a highly stereospecific reaction. testbook.com The key stereoelectronic requirement is that the migrating group must be in an anti position relative to the leaving group on the oxime nitrogen. stackexchange.com For an unsymmetrical substrate like 2-(4-morpholinyl)-cyclohexanone, two distinct oxime isomers (E and Z) are possible. The steric bulk of the 2-(4-morpholinyl) group would likely influence the thermodynamic equilibrium between these two isomers, potentially favoring the isomer where the large morpholinyl group is syn to the hydroxyl group to minimize steric strain.

This isomeric preference would directly control the rearrangement's outcome:

If the hydroxyl group is anti to the more substituted C2 carbon (bearing the morpholinyl group), this carbon will migrate, leading to the insertion of the nitrogen atom between C1 and C2.

If the hydroxyl group is anti to the less substituted C6 carbon, then the C6 carbon will migrate, inserting the nitrogen between C1 and C6.

The migratory aptitude, which generally follows the order of tertiary alkyl > secondary alkyl/aryl > primary alkyl, can be overridden by this strict stereochemical requirement. chemistrysteps.comalfa-chemistry.com However, the strong electron-withdrawing effect of the protonated morpholinyl group would inherently disfavor the migration of the C2 carbon, making the migration of the C6 carbon more likely, provided the corresponding oxime isomer can be formed. acs.org

Reduction Reactions of the Oxime Functionality

The reduction of oximes is a fundamental transformation that provides a direct route to primary amines. This reaction is versatile and can be achieved through various methods, including catalytic hydrogenation and chemical reduction with hydride reagents. mdpi.com

The reduction of the oxime functionality in this compound would yield 2-(4-morpholinyl)cyclohexylamine, a substituted diamine.

Catalytic hydrogenation is a common and efficient method for this conversion. encyclopedia.pub Catalysts based on platinum, palladium, or Raney nickel are frequently employed. mdpi.commdpi.com For this specific substrate, the reaction would involve the hydrogenation of the C=N double bond. The morpholine ring is a saturated heterocycle and is generally stable under typical hydrogenation conditions used for oxime reduction. However, the choice of catalyst and reaction conditions would be crucial. For instance, palladium catalysts are known to sometimes facilitate N-O bond cleavage prior to C=N bond reduction, while platinum catalysts may favor direct reduction of the C=N bond. mdpi.com The presence of the basic morpholine group might necessitate the use of acidic additives to prevent catalyst deactivation and promote the reaction, a strategy that has been employed in the hydrogenation of other functionalized oximes. nih.gov

| Catalyst | Reducing Agent | Product | Key Features |

| Sodium Amalgam | Na(Hg) / H₂O | Cyclohexylamine | Classic chemical reduction method. wikipedia.org |

| Rh-Ni/SiO₂ | H₂ / NH₃ | Cyclohexylamine | High conversion and selectivity via reductive amination. mdpi.com |

| Pt/Al₂O₃ | H₂ | Menthylamine | Effective for converting substituted cyclic oximes to amines. encyclopedia.pub |

| Raney Ni | H₂ | 2-Aminoindane | High yield under basic conditions. mdpi.com |

Table 2: Representative Methods for the Reduction of Oximes to Primary Amines. Note: The substrates shown are models; similar conditions would be applicable to the reduction of this compound.

Selective Reduction Methodologies

The reduction of oximes is a fundamental transformation that typically yields primary amines. For this compound, selective reduction of the oxime group would lead to the formation of 2-(4-morpholinyl)cyclohexan-1-amine, a vicinal diamine derivative. Various reagents and conditions can be employed to achieve this, with the choice often depending on the desired chemoselectivity and stereoselectivity.

Common methods for the reduction of ketoximes include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel (Ra-Ni) under a hydrogen atmosphere. These reactions are typically carried out in solvents like ethanol (B145695) or acetic acid. Traditional hydrogenation methods are robust but may not be selective if other reducible functional groups are present.

Metal Hydride Reduction: Reagents like Lithium aluminum hydride (LiAlH₄) in ethereal solvents (e.g., THF, diethyl ether) are powerful reducing agents capable of converting oximes to amines. However, their high reactivity can lead to a lack of selectivity with other sensitive functional groups. Sodium borohydride (B1222165) (NaBH₄) is generally not effective for oxime reduction unless used in combination with additives like transition metal salts (e.g., NiCl₂) or in specific solvent systems.

Dissolving Metal Reductions: The use of sodium metal in an alcohol solvent (e.g., ethanol) can also effect the reduction of oximes to primary amines.

A key challenge in reducing oximes is avoiding the formation of side products like secondary amines or aziridines. The reaction conditions, therefore, must be carefully controlled. Biocatalytic routes, using yeast for instance, have been explored for the asymmetric reduction of oximes, offering a green alternative to traditional chemical methods, although this is more commonly applied to prochiral ketones to produce optically active amines.

A related transformation for cyclohexanone oximes is their conversion into primary anilines through a dehydration/dehydrogenation sequence. This has been achieved using a Magnesium-Aluminum layered double hydroxide (B78521) supported Palladium catalyst (Pd(OH)ₓ/LDH), providing an efficient route to anilines from cyclohexanone oximes under ligand- and additive-free conditions. nih.gov Applying this to the title compound could potentially yield 4-(2-aminophenyl)morpholine.

Hydrolysis of Oximes and Carbonyl Regeneration

The oxime group serves as a common protecting group for aldehydes and ketones due to its stability under various conditions. The regeneration of the parent carbonyl compound, a process known as deoximation, is a crucial step in many synthetic sequences. For this compound, hydrolysis would yield the parent ketone, 2-(4-morpholinyl)cyclohexanone.

Deoximation can be achieved through several methods, broadly categorized as hydrolytic, oxidative, or reductive cleavage. researchgate.net

Hydrolytic Methods: Acid-catalyzed hydrolysis is the most common method. Treatment with mineral acids (e.g., HCl, H₂SO₄) or organic acids (e.g., acetic acid) in the presence of water effectively cleaves the C=NOH bond. wikipedia.org Often, an aldehyde or ketone is added to the reaction mixture to act as an exchange reagent and drive the equilibrium towards the desired product.

Oxidative Cleavage: A wide array of oxidizing agents can cleave oximes to regenerate the carbonyl group. These methods are particularly useful when the substrate is sensitive to acidic conditions. Reagents such as sodium nitrite (B80452) are known to facilitate the conversion of cyclohexanone oxime back to cyclohexanone. researchgate.net Other systems include ceric ammonium (B1175870) nitrate (B79036) (CAN), sodium periodate (B1199274), and ozone. Photochemical methods using photoexcited nitroarenes have also been developed for the oxidative cleavage of ketoximes. nih.gov

Reductive Cleavage: Certain reductive methods, for example using titanium(III) chloride, can also effect deoximation.

The table below summarizes various reagents used for the deoximation of ketoximes, which would be applicable for the regeneration of 2-(4-morpholinyl)cyclohexanone.

| Methodology | Reagent/Conditions | Reference |

| Hydrolytic | Aqueous HCl or H₂SO₄ | wikipedia.org |

| Hydrolytic | Acetic Acid | wikipedia.org |

| Oxidative | Sodium Nitrite (NaNO₂) | researchgate.net |

| Oxidative | Koser's Reagent [PhI(OH)OTs] in THF | organic-chemistry.org |

| Oxidative | Ceric Ammonium Nitrate (CAN) | researchgate.net |

| Oxidative | Photoexcited Nitroarenes | nih.gov |

Other Functional Group Transformations Involving the Oxime Moiety

Beyond reduction and hydrolysis, the oxime moiety is a versatile functional group that can participate in a variety of transformations to generate other important functionalities.

The dehydration of aldoximes to nitriles is a well-established reaction. viirj.orgnih.govorganic-chemistry.org For ketoximes, the analogous reaction is the Beckmann fragmentation, which occurs in substrates with a carbon atom α- to the oxime that can stabilize a positive charge. For this compound, the presence of the α-morpholino group could potentially facilitate such a fragmentation under specific conditions, leading to a ring-opened nitrile.

However, the more common reaction for cyclic ketoximes under acidic conditions is the Beckmann rearrangement. For cyclohexanone oxime itself, this rearrangement famously yields ε-caprolactam, the monomer for Nylon 6. wikipedia.org In the case of this compound, two regioisomeric lactams could potentially be formed, depending on which alkyl group migrates. The migratory aptitude is influenced by steric and electronic factors, including the stereochemistry of the oxime (syn or anti to the morpholino group).

The conversion of ketoximes into amides (via Beckmann rearrangement) can be promoted by various reagents, including bis-morpholinophosphorylchloride (BMPC), which has also been used for converting aldoximes to nitriles. niscpr.res.in

Formation of Nitrones: Oximes can exist in tautomeric equilibrium with nitrones, although the equilibrium generally lies far to the side of the oxime. nih.gov Nitrones are valuable 1,3-dipoles used in cycloaddition reactions. They can be generated from oximes through N-alkylation or oxidation of the corresponding hydroxylamine (B1172632). A cascade reaction involving the in-situ formation of an oxime followed by cyclization to a nitrone has been reported as a route to complex heterocyclic systems. rsc.org While the direct conversion of a stable ketoxime like this compound to a nitrone requires specific reagents to trap the nitrone tautomer (e.g., via alkylation), it represents a potential pathway for further functionalization. nih.govorganic-chemistry.org

Formation of Gem-dichloroalkanes: The conversion of oximes to gem-dichloroalkanes is not a commonly reported transformation. This type of functionality is more typically generated from the parent ketone using reagents like phosphorus pentachloride (PCl₅). Attempting such a reaction on an oxime would more likely lead to a Beckmann rearrangement or other complex transformations rather than the formation of a gem-dichloroalkane.

The oxidation of oximes can lead to a variety of products depending on the oxidant and reaction conditions. As mentioned previously, oxidative cleavage is a common pathway to regenerate the parent ketone. nih.gov

Alternatively, oxidation can lead to the formation of other nitrogen-containing functional groups. For instance, the oxidation of some oximes can yield nitro compounds. nih.gov The oxidation of amidoximes and oximes has been studied in biological systems, where cytochrome P450 enzymes can metabolize these compounds, leading to the release of nitric oxide (NO) and the formation of ketones or nitroalkanes. nih.gov In a synthetic context, strong oxidizing agents would be required, and the reaction would need to be carefully controlled to avoid cleavage or undesired side reactions involving the morpholine ring.

Reactions Involving the Morpholine Moiety and Cyclohexanone Ring System (e.g., Carbo- and Heterocyclization Reactions of Morpholinyl-Substituted Intermediates)

The presence of the morpholine group at the α-position to the oxime functionality opens up possibilities for unique intramolecular reactions and rearrangements. While specific examples for the title compound are not documented, plausible transformations can be proposed based on related chemistry.

Rearrangement Reactions: An α-iminol rearrangement, which is analogous to the α-ketol rearrangement, could be envisioned. beilstein-journals.org If the oxime were reduced to the corresponding hydroxylamine, this intermediate could potentially undergo rearrangement under acidic or basic conditions, involving a 1,2-shift to form an α-amino ketone.

Cyclization Reactions: The 2-(4-morpholinyl)cyclohexanone scaffold, obtained after hydrolysis of the oxime, is a versatile intermediate for heterocyclization. The enamine or enolate formed from this ketone could react with various electrophiles. For example, intramolecular cyclization could be designed by tethering a reactive group to the morpholine nitrogen.

Intramolecular Mannich-type Reactions: If the morpholine ring were to be opened or modified to contain an active hydrogen, intramolecular Mannich-type reactions could be designed, leading to bicyclic structures.

Ring Expansions/Contractions: As seen in the Beckmann rearrangement, reactions at the oxime can induce significant changes in the ring structure. The presence of the α-substituent can influence the regiochemical outcome of such rearrangements, potentially providing access to substituted medium-sized lactam rings.

These potential reactions highlight the synthetic utility of the this compound scaffold as a precursor to more complex carbo- and heterocyclic systems. researchgate.netcolab.ws

Spectroscopic Characterization and Structural Elucidation of Cyclohexanone, 2 4 Morpholinyl , Oxime

Vibrational Spectroscopy (FT-IR and Raman) Analysis

Assignment of Characteristic Oxime Bands (O-H, N-O, C=N)

The oxime functionality (C=N-OH) gives rise to several characteristic vibrational bands. The O-H stretching vibration is typically observed as a broad band in the FT-IR spectrum, generally in the region of 3100-3600 cm⁻¹, with its broadness attributed to hydrogen bonding. The C=N stretching vibration of the oxime group is expected to appear in the 1620-1690 cm⁻¹ range. This band is often of medium to weak intensity in the IR spectrum but can be more prominent in the Raman spectrum. The N-O stretching vibration is typically found in the 930-960 cm⁻¹ region.

For the parent compound, cyclohexanone (B45756) oxime, these bands have been well-documented. The introduction of the 2-(4-morpholinyl) substituent is not expected to dramatically shift these fundamental oxime frequencies, but some electronic effects may be observed.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | ~3300 (broad) | Weak/Not prominent | Medium to Strong (IR) |

| C=N stretch | ~1660 | ~1660 | Medium (IR), Strong (Raman) |

| N-O stretch | ~945 | ~945 | Medium |

Investigation of Structural Alterations due to Substitution

The incorporation of the morpholinyl group at the C-2 position of the cyclohexanone ring introduces several new vibrational modes and can influence the existing ones. The morpholine (B109124) ring itself has characteristic vibrations, including C-N stretching, C-O-C stretching, and various CH₂ bending and rocking modes.

The C-N stretching vibrations of the morpholine ring are expected in the 1020-1250 cm⁻¹ region. The C-O-C stretching of the morpholine ether linkage will likely appear as a strong band around 1115 cm⁻¹. The presence of the morpholine substituent, an electron-donating group, at the alpha position to the C=N bond may lead to minor shifts in the C=N stretching frequency due to electronic effects. Furthermore, the steric bulk of the morpholine ring can influence the conformation of the cyclohexanone ring, which may be reflected in the fingerprint region of the vibrational spectra (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis.researchgate.net

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the cyclohexanone ring and the morpholine moiety. The proton attached to the C-2 of the cyclohexanone ring (α to both the oxime and the morpholine nitrogen) is expected to be significantly deshielded and appear as a multiplet. The protons of the cyclohexanone ring will exhibit complex splitting patterns due to spin-spin coupling.

The morpholine ring contains two sets of chemically non-equivalent methylene (B1212753) protons: those adjacent to the nitrogen (N-CH₂) and those adjacent to the oxygen (O-CH₂). The N-CH₂ protons are expected to resonate at a different chemical shift compared to the O-CH₂ protons, with both appearing as triplets if coupling to each other is resolved. The oxime proton (N-OH) will likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-OH | 8.0 - 10.0 | Broad Singlet |

| Cyclohexanone H-2 | ~3.0 - 3.5 | Multiplet |

| Cyclohexanone H-3 to H-6 | 1.5 - 2.8 | Multiplets |

| Morpholine N-CH₂ | ~2.5 - 2.9 | Triplet |

| Morpholine O-CH₂ | ~3.6 - 3.9 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis.researchgate.net

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon of the oxime group (C=N) is expected to resonate significantly downfield, typically in the range of 150-160 ppm. The C-2 carbon of the cyclohexanone ring, being attached to both the oxime group and the morpholine nitrogen, will also be deshielded. The remaining carbons of the cyclohexanone ring will appear in the aliphatic region.

The morpholine ring will show two distinct signals for its carbon atoms: one for the carbons adjacent to the nitrogen (N-CH₂) and another for the carbons adjacent to the oxygen (O-CH₂). The carbons next to the more electronegative oxygen will be further downfield.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=N | ~158 |

| Cyclohexanone C-2 | ~60 - 65 |

| Cyclohexanone C-3 to C-6 | 20 - 40 |

| Morpholine N-CH₂ | ~50 - 55 |

| Morpholine O-CH₂ | ~65 - 70 |

Advanced Two-Dimensional (2D) NMR Techniques for Unequivocal Assignment.researchgate.net

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity of protons that are coupled to each other. For instance, it would show correlations between the H-2 proton of the cyclohexanone ring and its neighboring protons on C-3 and C-6. It would also confirm the coupling between the N-CH₂ and O-CH₂ protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for all the protonated carbons in both the cyclohexanone and morpholine rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, such as the C=N carbon of the oxime. For example, the protons on C-2 and C-6 of the cyclohexanone ring would show a correlation to the C=N carbon. Similarly, the protons on the N-CH₂ of the morpholine would show a correlation to the C-2 of the cyclohexanone ring, confirming the point of attachment.

By combining the information from these 1D and 2D NMR experiments, a complete and unequivocal assignment of all proton and carbon resonances in this compound can be achieved, providing a detailed picture of its molecular structure.

Conformational Equilibrium Studies using NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of cyclic systems. In the case of this compound, NMR studies focus on determining the preferred orientation of the morpholinyl substituent on the cyclohexanone oxime ring and the isomeric configuration of the oxime group.

Research on a series of 2-substituted cyclohexanone oximes has shown that the conformational equilibrium is influenced by a combination of steric and electronic factors. tandfonline.comtandfonline.com For many 2-substituted cyclohexanone oximes, the substituent predominantly occupies the axial position in a chair conformation. tandfonline.comtandfonline.com This preference is often attributed to the generalized anomeric effect.

Specifically for 2-substituted cyclohexanone oximes with heterocyclic substituents, including morpholinyl derivatives, studies have indicated a strong preference for a specific conformation. researchgate.net In this compound, the morpholinyl substituent is found to be axially oriented. researchgate.net Furthermore, the oxime functional group predominantly exists as the E isomer. researchgate.net This stereochemical preference is crucial for understanding the molecule's reactivity and interactions.

The conformational equilibrium can be summarized as follows:

| Feature | Predominant Conformation/Isomer | Rationale |

| Morpholinyl Group Orientation | Axial | Electronic effects, such as the anomeric effect, stabilize the axial position over the equatorial. |

| Oxime Configuration | E Isomer | The E configuration is generally the more thermodynamically stable isomer for 2-substituted cyclohexanone oximes. researchgate.net |

These findings are typically derived from the analysis of proton-proton (¹H-¹H) coupling constants and carbon-13 (¹³C) chemical shifts, which are sensitive to the dihedral angles and the spatial arrangement of atoms within the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is primarily influenced by the chromophores present: the oxime C=N bond and the morpholine group containing heteroatoms.

The parent compound, cyclohexanone oxime, exhibits UV absorption characteristic of the oxime group. nist.gov The electronic transitions are typically of the n → π* and π → π* type. Computational studies on cyclohexanone oxime have been used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which show that charge transfer occurs within the molecule. nih.gov

The introduction of a 2-(4-morpholinyl) group is expected to modify the electronic properties. The nitrogen and oxygen atoms of the morpholine ring have non-bonding electrons (n-electrons) that can interact with the π-system of the oxime. This interaction, characteristic of an auxochrome, typically results in a bathochromic shift (shift to longer wavelength) and/or a hyperchromic effect (increase in absorption intensity) compared to the unsubstituted cyclohexanone oxime.

A comparative look at related compounds helps in understanding these properties:

| Compound | λmax (nm) | Solvent | Transition Type (Expected) |

| Cyclohexanone Oxime | 222 | Ethanol (B145695) | n → π* / π → π |

| This compound | Expected > 222 nm | - | n → π / π → π* (perturbed by morpholinyl group) |

The precise absorption maximum for this compound would be determined experimentally, but the electronic interaction between the morpholine's heteroatoms and the oxime chromophore is the key factor governing its UV-Vis absorption profile.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molar mass: 198.27 g/mol ), the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺) and a series of fragment ions that are characteristic of its structure.

The fragmentation pathways can be predicted based on the known behavior of cyclohexanone oximes and amines. cdnsciencepub.comcdnsciencepub.com Key fragmentation processes for cyclic ketones and oximes include alpha-cleavage (cleavage of the bond adjacent to the C=N group) and the loss of small, stable neutral molecules. whitman.edu

The expected fragmentation pattern for this compound would include:

Molecular Ion (M⁺): A peak at m/z = 198, confirming the molecular weight.

Alpha-Cleavage: Cleavage of the C1-C2 or C1-C6 bonds of the cyclohexanone ring.

Fragmentation of the Morpholinyl Group: Cleavage within the morpholine ring, often leading to the loss of ethylene (B1197577) oxide (C₂H₄O, 44 Da) or related fragments. A prominent peak corresponding to the morpholinyl cation (m/z = 86) or a related fragment is anticipated.

Loss of Hydroxyl Radical: A peak at M-17 (m/z = 181) due to the loss of ·OH from the oxime group is a common fragmentation pathway for oximes. cdnsciencepub.com

Ring Cleavage: Complex rearrangements and cleavage of the cyclohexanone ring can lead to a variety of smaller fragments, including a characteristic peak at m/z 55 for saturated cyclic ketones. whitman.edu

A table of predicted major fragments is provided below:

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 198 | [C₁₀H₁₈N₂O₂]⁺ | Molecular Ion (M⁺) |

| 181 | [C₁₀H₁₇N₂O]⁺ | M - ·OH |

| 112 | [C₆H₁₀NO]⁺ | Cleavage of the C-N bond between the rings |

| 98 | [C₅H₈NO]⁺ | α-cleavage of the cyclohexanone oxime ring |

| 86 | [C₄H₈NO]⁺ | Fragment corresponding to the morpholinyl group |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Characteristic fragment from cyclohexanone ring cleavage |

X-ray Diffraction Studies for Solid-State Structure

While a specific crystal structure for this compound is not available in the cited literature, its solid-state structure can be inferred from X-ray diffraction studies of closely related compounds, such as other morpholine-substituted molecules and cyclohexanone derivatives. ebi.ac.uknih.gov

It is anticipated that in the solid state, the molecule would adopt a stable, low-energy conformation.

Ring Conformation: Both the cyclohexanone and morpholine rings are expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. ebi.ac.uknih.gov

Substituent Orientation: Consistent with NMR studies, the morpholinyl group would likely occupy an axial position on the cyclohexanone ring.

Intermolecular Interactions: A key feature of the solid-state packing would be intermolecular hydrogen bonding. The hydroxyl group of the oxime is a strong hydrogen bond donor and can form O-H···N or O-H···O bonds with the nitrogen or oxygen atoms of the morpholine ring of an adjacent molecule. nih.gov These hydrogen bonds would link the molecules into chains or more complex three-dimensional networks, influencing the crystal lattice and the physical properties of the solid. nih.gov

Based on analogous structures, a table of expected bond parameters can be compiled:

| Bond/Angle | Type | Expected Value |

| C=N | Double Bond | ~1.28 Å |

| N-O | Single Bond | ~1.41 Å |

| C-N (in morpholine) | Single Bond | ~1.46 Å |

| C-O (in morpholine) | Single Bond | ~1.43 Å |

| C-N-C (in morpholine) | Bond Angle | ~109-112° |

| C-O-C (in morpholine) | Bond Angle | ~109-112° |

| C-C=N | Bond Angle | ~115-120° |

These structural features, determined through X-ray diffraction, are fundamental to understanding the molecule's physical properties and its potential for forming crystalline solids.

Computational Chemistry and Theoretical Investigations of Cyclohexanone, 2 4 Morpholinyl , Oxime

Quantum Chemical Calculations (HF, DFT Methods)

Quantum chemical calculations, particularly Hartree-Fock (HF) and Density Functional Theory (DFT) methods, are powerful tools for investigating the molecular properties of compounds like cyclohexanone (B45756) oxime. These methods provide detailed insights into the molecule's geometry, vibrational frequencies, and electronic structure.

Geometry Optimization and Molecular Structure Prediction

The optimization of the molecular geometry of cyclohexanone oxime has been a subject of theoretical studies to predict its most stable conformation. Both HF and DFT methods, often with basis sets like 6-311++G(d,p), are employed to carry out these calculations. The process involves finding the minimum energy structure on the potential energy surface, which corresponds to the most stable arrangement of the atoms in the molecule.

For the parent cyclohexanone oxime, these calculations help in understanding the influence of the oxime group (NOH) on the cyclohexanone ring's structure. The substitution of the NOH group can lead to alterations in bond lengths and angles within the cyclohexanone ring. Computational studies on various oxime derivatives have shown that as the electron demand of the substituent on the oxime nitrogen increases, there is a corresponding increase in the N-O bond distance. This is often accompanied by a closing of the N1–C1–C2 bond angle, which is indicative of the initial stages of the Beckmann rearrangement. Natural Bond Orbital (NBO) analysis further supports these findings by revealing orbital interactions such as n(O) → σC1-C2 and σC1-C2 → σN-O. While specific data for the 2-(4-morpholinyl) derivative is not available, it is expected that the bulky and electron-donating morpholinyl group at the second position would significantly influence the geometry of the cyclohexanone ring and the orientation of the oxime group.

Vibrational Frequency Calculations and Spectral Correlation

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. For cyclohexanone oxime, these calculations have been performed using both HF and DFT (specifically B3LYP and B3PW91 functionals) methods with the 6-311++G(d,p) basis set. nih.gov The calculated frequencies are often scaled by appropriate factors to achieve better agreement with experimental values. nih.gov The complete assignment of vibrational modes is typically performed based on the Total Energy Distribution (TED) calculated using the Scaled Quantum Mechanics (SQM) method. nih.gov

Studies on cyclohexanone oxime have shown that the B3LYP functional provides results superior to the scaled HF and B3PW91 approaches for molecular vibrational problems. nih.gov Key vibrational modes identified in cyclohexanone oxime include the in-plane and out-of-plane N-O-H bending modes. researchgate.net For Cyclohexanone, 2-(4-morpholinyl)-, oxime, the presence of the morpholinyl group would introduce additional characteristic vibrational modes corresponding to the C-N and C-O stretching and bending vibrations of the morpholine (B109124) ring.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide valuable insights into the electronic characteristics of cyclohexanone oxime and its derivatives.

Frontier Molecular Orbitals (HOMO and LUMO) and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter for determining the molecule's chemical reactivity and kinetic stability.

For cyclohexanone oxime, both HF and DFT methods have been used to calculate the HOMO and LUMO energies. nih.gov These calculations indicate that charge transfer occurs within the molecule. nih.gov The HOMO-LUMO energy gap provides information about the molecule's electronic properties and reactivity. A smaller energy gap suggests that the molecule is more reactive. In the case of this compound, the electron-rich morpholinyl group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity and charge transfer characteristics.

| Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| HF/6-311++G(d,p) | -10.21 | 1.89 | 12.10 |

| B3LYP/6-311++G(d,p) | -7.05 | -0.52 | 6.53 |

| B3PW91/6-311++G(d,p) | -7.18 | -0.63 | 6.55 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For cyclohexanone oxime, MEP analysis has been performed to understand its reactive behavior. nih.gov The negative potential is generally localized over the electronegative oxygen and nitrogen atoms of the oxime group, indicating these as likely sites for electrophilic attack. The positive potential is typically found around the hydrogen atoms. For this compound, the oxygen and nitrogen atoms of the morpholinyl group would also exhibit negative electrostatic potential, making them additional potential sites for electrophilic interaction.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of molecules are of interest for their potential applications in various optical and photonic technologies. Computational methods can be used to predict the NLO properties of a molecule, such as its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

For cyclohexanone oxime, NLO properties have been calculated using HF and DFT methods. nih.gov These calculations provide insights into the molecule's response to an applied electric field. The presence of the morpholinyl substituent in this compound, with its lone pairs of electrons on the nitrogen and oxygen atoms, would likely enhance the molecule's NLO properties due to increased charge transfer possibilities.

| Method | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

|---|---|---|---|

| HF/6-311++G(d,p) | 2.13 | -0.10 x 10-23 | 0.17 x 10-30 |

| B3LYP/6-311++G(d,p) | 2.25 | -0.11 x 10-23 | 0.19 x 10-30 |

| B3PW91/6-311++G(d,p) | 2.28 | -0.11 x 10-23 | 0.20 x 10-30 |

Mulliken Charge Analysis

Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule, providing insight into the electron distribution and chemical reactivity. niscpr.res.inchemrxiv.org This analysis partitions the total electron population among the constituent atoms based on the molecular orbitals calculated through quantum chemical methods, such as Density Functional Theory (DFT). niscpr.res.in The resulting Mulliken charges can help identify electrophilic and nucleophilic sites within a molecule, which is crucial for understanding its interaction with other chemical species. acadpubl.eu

The charge distribution in this compound is significantly influenced by the presence of several heteroatoms (oxygen and nitrogen). The oxygen and nitrogen atoms of the oxime group (-C=N-OH) and the morpholinyl ring are expected to carry negative partial charges due to their high electronegativity. Conversely, the carbon atom attached to the oxime group and the hydrogen atom of the oxime's hydroxyl group are anticipated to be electropositive.

A theoretical Mulliken charge analysis performed using a DFT method like B3LYP would provide quantitative values for these charges. acadpubl.eu Such calculations would reveal the precise electronic landscape of the molecule. For instance, the nitrogen and oxygen atoms of the morpholine ring would draw electron density away from the adjacent carbon atoms of the cyclohexanone ring. The oxime group introduces further polarization, with the hydroxyl oxygen being a significant center of negative charge.

Table 1: Illustrative Mulliken Atomic Charges for Key Atoms in this compound (Note: These values are hypothetical and serve to illustrate expected charge distribution based on chemical principles. Actual values would require specific DFT calculations.)

| Atom | Element | Functional Group | Hypothetical Mulliken Charge (a.u.) |

| O1 | Oxygen | Oxime (-OH) | -0.65 |

| N1 | Nitrogen | Oxime (-C=N-) | -0.20 |

| C2 | Carbon | Cyclohexanone Ring (C-N) | +0.15 |

| N2 | Nitrogen | Morpholine Ring | -0.45 |

| O2 | Oxygen | Morpholine Ring | -0.55 |

| H1 | Hydrogen | Oxime (-OH) | +0.40 |

Conformational Analysis and Energy Minima Studies

The three-dimensional structure and flexibility of this compound are determined by its various possible conformations. The central cyclohexanone ring is not planar and primarily adopts a stable chair conformation to minimize angle and torsional strain. pressbooks.pubdalalinstitute.com In substituted cyclohexanes, the substituents can occupy either axial (vertical) or equatorial (horizontal) positions, leading to different conformational isomers with varying energies. pressbooks.pubsapub.org

For this compound, the bulky morpholinyl group at the C2 position is subject to steric interactions. Generally, large substituents on a cyclohexane (B81311) ring prefer the equatorial position to avoid 1,3-diaxial interactions, which are steric clashes with axial hydrogens on the same side of the ring. sapub.orgutdallas.edu Therefore, the most stable conformer is expected to be the chair form where the 2-(4-morpholinyl) group is in the equatorial position.

Computational energy minima studies, typically performed using molecular mechanics or quantum mechanics methods, can precisely calculate the potential energy surface of the molecule. These studies identify all stable conformers (local minima) and transition states, allowing for the determination of the global minimum energy structure. Besides the chair form, other conformations like the boat and twist-boat are possible but are generally higher in energy. dalalinstitute.com The presence of the sp2-hybridized carbon of the oxime group slightly flattens the ring compared to a standard cyclohexane. acadpubl.eu

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: These are illustrative energy values to demonstrate the expected stability trend.)

| Conformation | Morpholinyl Group Position | Hypothetical Relative Energy (kcal/mol) | Predicted Stability |

| Chair | Equatorial | 0.00 | Most Stable |

| Chair | Axial | +2.5 | Less Stable |

| Twist-Boat | - | +5.0 | Unstable Intermediate |

| Boat | - | +7.0 | Transition State |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions, providing insights into transition states and activation energies that are often difficult to obtain experimentally.

Beckmann Rearrangement Pathways: The Beckmann rearrangement is a characteristic reaction of oximes, converting them into amides or lactams, and is of significant industrial importance for the synthesis of caprolactam from cyclohexanone oxime. researchgate.netwikipedia.org The reaction is typically acid-catalyzed and involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl or aryl group anti-periplanar to the leaving group (water). unive.itresearchgate.net

For this compound, computational studies using DFT can model this rearrangement. The key steps to be investigated would include:

Protonation of the oxime oxygen to form an oximium ion intermediate.

Migration of the C2 carbon (bearing the morpholinyl group) or the C6 carbon to the nitrogen atom, concomitant with the cleavage of the N-O bond.

Formation of a seven-membered ring containing a nitrilium ion.

Attack by a water molecule and subsequent tautomerization to yield the final lactam product.

Computational analysis would help determine which pathway (migration of C2 vs. C6) is kinetically favored by calculating the activation energy barriers for each transition state. The electron-donating nature of the morpholinyl group's nitrogen atom could influence the electronic stability of the intermediates and transition states.

Cycloaddition Reactions: Cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition or 1,3-dipolar cycloadditions, are fundamental processes for forming cyclic compounds. mdpi.comresearchgate.net While the cyclohexanone oxime core is not a classic diene or dienophile, the C=N bond of the oxime could potentially act as a dipolarophile in 1,3-dipolar cycloadditions. Computational studies can explore the feasibility of such reactions with various 1,3-dipoles. These calculations would involve locating the transition state structures for the concerted cycloaddition pathways and determining the associated activation energies. nih.gov The stereochemical and regiochemical outcomes of potential cycloaddition reactions could also be predicted by analyzing the energies of the different possible approaches of the reacting molecules. nih.govnih.gov

Table 3: Illustrative Computed Activation Energies for a Hypothetical Reaction Pathway (Note: Data is for illustrative purposes only.)

| Reaction Step (Beckmann Rearrangement) | Computational Method | Hypothetical Activation Energy (kcal/mol) |

| Oxime Protonation | DFT (B3LYP/6-31G) | 5.2 |

| C-C Bond Migration & H2O Loss (TS1) | DFT (B3LYP/6-31G) | 18.5 |

| Water Addition to Nitrilium Ion (TS2) | DFT (B3LYP/6-31G*) | 12.0 |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering detailed information about their dynamics, conformational changes, and interactions with their environment (e.g., solvent). mdpi.comjohannesfeist.eu An MD simulation for this compound would involve numerically solving Newton's equations of motion for the atoms of the molecule and surrounding solvent molecules over a specific period.

These simulations can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations, such as the interconversion of chair forms. pressbooks.pub

Solvation Structure: The arrangement of solvent molecules (e.g., water) around the solute, particularly around the polar oxime and morpholine groups.

Hydrogen Bonding: The dynamics of intermolecular hydrogen bonds formed between the oxime's -OH group (as a donor) or its nitrogen/oxygen atoms (as acceptors) and solvent molecules or other solute molecules.

Intermolecular Interactions: The nature of intermolecular forces is critical to understanding the physical properties and biological activity of a molecule. For this compound, several types of non-covalent interactions are significant:

Hydrogen Bonding: The oxime's hydroxyl group is a strong hydrogen bond donor, while the oxime's nitrogen, the morpholine's nitrogen, and both oxygen atoms can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups, leading to strong electrostatic interactions.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into physically meaningful components like electrostatics, exchange, induction, and dispersion, providing a quantitative understanding of the forces at play. mdpi.com

Table 4: Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Groups | Expected Relative Strength |

| Hydrogen Bonding (Donor) | Oxime -OH with acceptor (e.g., H2O) | Strong |

| Hydrogen Bonding (Acceptor) | Oxime N/O, Morpholine N/O with donor (e.g., H2O) | Strong |

| Dipole-Dipole | Polar C=N, C-O, C-N, O-H bonds | Moderate |

| Van der Waals (Dispersion) | Entire molecule, especially the hydrocarbon backbone | Weak but cumulative |

Coordination Chemistry and Supramolecular Interactions of Oxime Derivatives

Oximes as Ligands for Metal Ions

The oxime functional group is a versatile ligand in coordination chemistry, capable of binding to metal ions in several ways. rsc.orgresearchgate.net The coordination typically occurs through the nitrogen atom's lone pair of electrons. at.ua This N-coordination can lead to a significant change in the reactivity of the oxime, notably a sharp decrease in the pKa of the hydroxyl group, facilitating its deprotonation to form an oximato species. at.ua

Oximes can coordinate to a metal center as a neutral ligand (I) or, more commonly, as an anionic oximato ligand (II) after deprotonation of the hydroxyl group. The coordination can also involve the oxygen atom, leading to different binding modes.

Potential Coordination Modes of Oxime Ligands:

| Coordination Mode | Description |

|---|---|

| Neutral N-Coordination (I) | The oxime binds through the nitrogen atom, keeping the hydroxyl group intact. |

| Anionic N,O-Chelation (II) | After deprotonation, the resulting oximato group binds through both the nitrogen and oxygen atoms, forming a stable chelate ring. |

| Bridging Ligand | The oxime or oximato group can bridge two or more metal centers. |

In the case of Cyclohexanone (B45756), 2-(4-morpholinyl)-, oxime, the molecule presents additional potential donor sites. The nitrogen and oxygen atoms of the morpholine (B109124) ring could also participate in coordination, potentially leading to more complex interactions with metal ions. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself.

Chelation Properties of Oxime Derivatives

Chelation—the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom—is a key feature of many oxime derivatives in coordination chemistry. rsc.org The ability of the deprotonated oximato group (-C=N-O⁻) to bind through both its nitrogen and oxygen atoms allows it to form stable five- or six-membered chelate rings with a metal ion. at.ua

For Cyclohexanone, 2-(4-morpholinyl)-, oxime, the geometry is particularly favorable for chelation. The nitrogen atom of the oxime and the nitrogen atom of the adjacent morpholine ring are positioned to potentially form a stable five-membered chelate ring with a metal ion. This bidentate N,N-coordination would be a strong driving force for complex formation.

Alternatively, if the morpholine oxygen were to be involved, a larger, and typically less stable, chelate ring would be formed. The most probable chelation mode would involve the two nitrogen atoms, creating a robust complex. The stability of such chelates makes oxime-containing ligands useful in various applications, including the extraction and analysis of metal ions. researchgate.net

Supramolecular Assembly and Crystal Engineering of Oxime Compounds